

Technical Guide: 3-Bromo-5-fluorophenylboronic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-5-fluorophenylboronic acid

Cat. No.: B1284257

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This technical guide provides an in-depth overview of **3-Bromo-5-fluorophenylboronic acid**, a key building block in modern synthetic chemistry. The document details its physicochemical properties, provides a comprehensive experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and illustrates the reaction workflow.

Core Physicochemical Data

3-Bromo-5-fluorophenylboronic acid is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its properties are summarized below.

Property	Value
Molecular Formula	C ₆ H ₅ BBrFO ₂ [1]
Molecular Weight	218.82 g/mol
CAS Number	849062-37-9[1]
Appearance	Typically a white to off-white crystalline solid
SMILES	FC1=CC(Br)=CC(B(O)O)=C1

Application in Suzuki-Miyaura Cross-Coupling Reactions

3-Bromo-5-fluorophenylboronic acid is frequently utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds. The presence of the fluorine and bromine atoms on the phenyl ring provides specific electronic properties and a reactive handle for further chemical transformations.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with **3-Bromo-5-fluorophenylboronic acid**. This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- **3-Bromo-5-fluorophenylboronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))
- Solvent (e.g., 1,4-Dioxane/water mixture, DMF, or ethanol/water)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

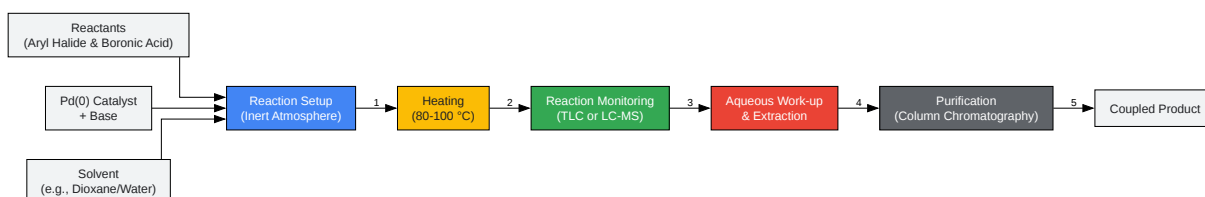
- **Reaction Setup:** In a Schlenk flask, combine the aryl halide (1.0 eq), **3-Bromo-5-fluorophenylboronic acid** (1.2 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0

eq).

- **Solvent Addition:** Add the degassed solvent system to the flask. A common system is a 4:1 mixture of 1,4-dioxane and water.
- **Degassing:** To ensure an inert atmosphere, degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
- **Reaction:** Heat the mixture to a temperature between 80-100 °C and stir vigorously. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.



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Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Technical Guide: 3-Bromo-5-fluorophenylboronic Acid in Synthetic Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1284257#3-bromo-5-fluorophenylboronic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1284257#3-bromo-5-fluorophenylboronic-acid-molecular-weight-and-formula)

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